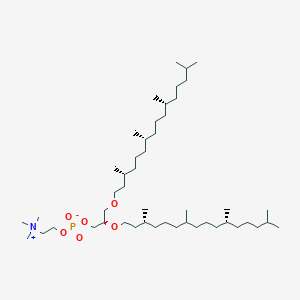
(+)-10-Camphorsulfonimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-10-Camphorsulfonimine, also known as (+)-10-CS, is a chiral sulfonimine compound of camphor. It is a white solid that is soluble in organic solvents, such as dichloromethane, ethyl acetate, and hexane. It is used as a catalyst in asymmetric synthesis, and has been used in a variety of research applications. (+)-10-CS has been used in the synthesis of various chiral compounds, such as amino acids, peptides, and pharmaceuticals. The compound has also been used in the study of enzyme-catalyzed reactions and in the development of novel drug delivery systems.
Scientific Research Applications
Reversible Modification of Arginine Residues
Camphorquinone-10-sulfonic acid and its derivatives, including (+)-10-Camphorsulfonimine, are useful for the reversible modification of arginine residues in various molecules. This property has potential applications in polymers containing arginine-specific ligands (Pande, Pelzig, & Glass, 1980).
Promoting Strecker Degradation of Amino Acids
These compounds can promote Strecker degradation of amino acids, leading to the formation of single diastereoisomers with structural similarities to Ruhemann's purple (Carvalho et al., 2016).
Potential as Anti-inflammatory Drug
The structural, spectral, and reactivity properties of (1S)-(+)-10-Camphorsulfonic acid suggest its potential application as an anti-inflammatory drug (Sangeetha et al., 2020).
Purification of Sibutramine
D-camphor-10-sulfonic acid is effective in resolving sibutramine and its intermediate, providing a method for sibutramine purification with a resolution yield of 23.6% (Wang Zhao-yang, 2008).
Catalyzing Intramolecular Diels-Alder Reactions
In lithium perchlorate-diethyl ether, camphorsulfonic acid promotes intramolecular Diels-Alder reactions in conformationally restricted substrates, leading to tandem diene migration and [4+2] cycloaddition (Grieco et al., 1994).
Synthesis of Chiral Sulfones
Camphor-derived chiral sulfones can be synthesized with complete stereoselectivity, offering potential for novel organic compounds with applications in pharmaceuticals and cosmetics (Lewis, McCabe, & Grayson, 2011).
Circular Dichroism Calibration
Ammonium d-10-camphorsulfonate serves as a new standard substance for circular dichroism calibration, providing results comparable to d-10-camphorsulfonic acid within 1% error (Takakuwa, Konno, & Meguro, 1985).
Efficient Resolution of Sulfoximine
The compound demonstrates efficient resolution of ()-S-methyl-S-phenylsulfoximine with (+)-camphorsulfonic acid, resulting in a high-purity product suitable for large-scale applications (Brandt & Gais, 1997).
Use in Enantioselective Reactions
Chiral bis(sulfonamide) ligands derived from camphor show high enantioselectivity in the addition of diethylzinc to benzaldehyde (Kozakiewicz et al., 2008).
Electroactivity in Polyaniline
Camphorsulfonic acid's doping of polyaniline extends its electroactivity in neutral and alkaline media, while ring substitution with sulfo-groups improves stability (Lukachova et al., 2003).
Mechanism of Action
Mode of Action
It belongs to the class of isothiazoles , which are known to have diverse biological activities. The specific interactions of (+)-10-Camphorsulfonimine with its targets and the resulting changes are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (+)-10-Camphorsulfonimine involves the conversion of camphor to camphorsulfonic acid, followed by the reaction of the acid with ammonia to form the sulfonamide. The (+)-enantiomer can be obtained through resolution of the racemic mixture using an optically active acid.", "Starting Materials": [ "Camphor", "Sulfuric acid", "Sodium hydroxide", "Ammonia", "Optically active acid (e.g. tartaric acid)" ], "Reaction": [ "1. Camphor is dissolved in sulfuric acid and heated to form camphorsulfonic acid.", "2. The resulting acid is neutralized with sodium hydroxide to form the sodium salt.", "3. Ammonia gas is bubbled through the solution to form the sulfonamide.", "4. The racemic mixture is resolved by reacting with an optically active acid, such as tartaric acid, to form diastereomeric salts.", "5. The (+)-enantiomer is isolated by separation of the diastereomers." ] } | |
| 107869-45-4 | |
Molecular Formula |
C10H15NO2S |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
(1R,7R)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide |
InChI |
InChI=1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3/t7-,10+/m1/s1 |
InChI Key |
ZAHOEBNYVSWBBW-XCBNKYQSSA-N |
Isomeric SMILES |
CC1([C@@H]2CC[C@@]13CS(=O)(=O)N=C3C2)C |
SMILES |
CC1(C2CCC13CS(=O)(=O)N=C3C2)C |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)N=C3C2)C |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


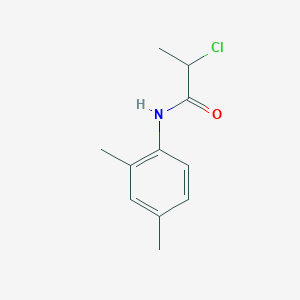
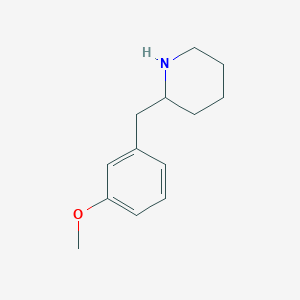

![3-[4-(Methylsulfanyl)phenyl]acrylic acid](/img/structure/B21213.png)

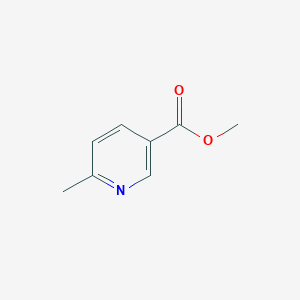
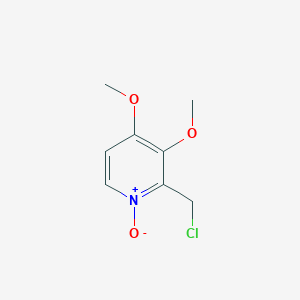
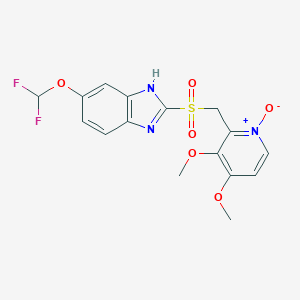

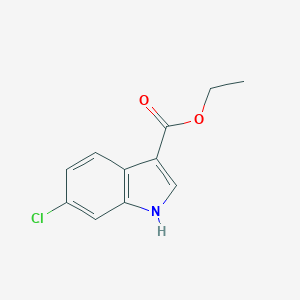
![1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate](/img/structure/B21223.png)


